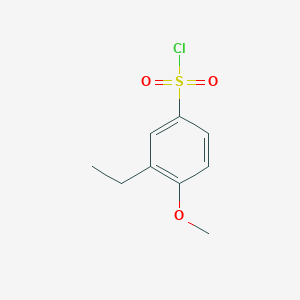

3-ethyl-4-methoxyBenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-3-7-6-8(14(10,11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFURLPDNDFSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethyl 4 Methoxybenzenesulfonyl Chloride and Analogues

Direct Sulfonylation Approaches

Direct sulfonylation methods involve the introduction of the chlorosulfonyl group onto the aromatic ring in a single step, typically through electrophilic aromatic substitution. The starting material for the synthesis of 3-ethyl-4-methoxybenzenesulfonyl chloride via this approach would be 2-ethylanisole (B1585127). The ethyl and methoxy (B1213986) groups direct the incoming chlorosulfonyl group to the desired position.

Chlorosulfonic Acid Mediated Processes

Chlorosulfonic acid (ClSO₃H) is a powerful and widely used reagent for the direct chlorosulfonylation of aromatic compounds. pageplace.de The reaction proceeds through an electrophilic attack of the chlorosulfonium ion on the electron-rich aromatic ring. An excess of chlorosulfonic acid is often employed to serve as both the reagent and the solvent. pageplace.de

A representative example of this methodology is the synthesis of 3-bromo-4-methoxy-benzenesulfonyl chloride from 1-bromo-2-methoxy-benzene. In this process, the aromatic substrate is treated with chlorosulfonic acid in a solvent such as chloroform (B151607) at low temperatures. The reaction is typically exothermic and requires careful temperature control. After the reaction is complete, the mixture is quenched by pouring it onto ice, which precipitates the sulfonyl chloride product. chemicalbook.com

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 1-Bromo-2-methoxy-benzene | Chlorosulfonic acid | Chloroform | -5 to 20 °C | 1.5 h | 98% | chemicalbook.com |

This method is generally efficient and high-yielding for activated aromatic systems. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. For 2-ethylanisole, the strongly activating and ortho-, para-directing methoxy group, along with the ortho-, para-directing ethyl group, would favor the substitution at the desired C-5 position.

Sulfuryl Chloride Mediated Processes

Sulfuryl chloride (SO₂Cl₂) can also be used for the chlorosulfonylation of aromatic compounds, often in the presence of a Lewis acid catalyst such as aluminum chloride. This method can sometimes offer milder reaction conditions compared to chlorosulfonic acid. While a direct synthesis of this compound using this method is not prominently documented, the synthesis of its analogue, 4-methoxybenzene-1-sulfonyl chloride, from anisole (B1667542) using sulfuryl chloride has been reported. nih.gov The reaction of anisole with sulfuryl chloride in the presence of sulfuric acid and dimethylformamide (DMF) has been shown to produce the corresponding sulfonyl chloride in high yield. nih.gov

| Starting Material | Reagents | Yield | Reference |

| Anisole | Sulfuryl chloride, H₂SO₄, DMF | 88% | nih.gov |

Phosphorus Oxychloride and Sulfuric Acid Combinations

A mixture of phosphorus oxychloride (POCl₃) and sulfuric acid (H₂SO₄) can be utilized to generate the chlorosulfonylating agent in situ. This combination offers an alternative to the direct use of chlorosulfonic acid. The synthesis of 4-methoxybenzenesulfonyl chloride from anisole has been successfully achieved using this reagent system. The reaction involves the addition of sulfuric acid to a mixture of anisole and phosphorus oxychloride at a controlled temperature, followed by heating to complete the reaction. The product is then isolated by quenching the reaction mixture in ice water. prepchem.com

| Starting Material | Reagents | Temperature | Time | Reference |

| Anisole | H₂SO₄, POCl₃ | <5 °C to 95 °C | ~3.5 h | prepchem.com |

Indirect Synthetic Routes

Indirect methods for the synthesis of sulfonyl chlorides involve the formation of an intermediate, such as a diazonium salt or a sulfonic acid, which is then converted to the final product. These multi-step processes can offer advantages in terms of regioselectivity and substrate scope.

Diazonium Salt Intermediates in Sulfonyl Chloride Formation

The Sandmeyer reaction provides a versatile method for the synthesis of aryl sulfonyl chlorides from the corresponding aromatic amines. nih.gov The process involves the diazotization of the primary amine, in this case, 3-ethyl-4-methoxyaniline, to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride. nih.gov This method is particularly useful as it allows for the unambiguous placement of the sulfonyl chloride group based on the position of the amino group in the starting material.

Recent advancements in this area have focused on developing milder and more efficient conditions, including the use of continuous flow reactors for the in situ generation and reaction of the potentially unstable diazonium salts. researchgate.net

| Starting Material | Key Reagents | Intermediate | Key Transformation | Reference |

| Aromatic Amine | NaNO₂, HCl, SO₂, CuCl | Diazonium Salt | Sandmeyer Reaction | nih.gov |

Chlorination of Sulfonic Acid Derivatives

Another important indirect route involves the initial sulfonation of the aromatic ring to produce a sulfonic acid, which is subsequently chlorinated to the sulfonyl chloride. The sulfonation of 2-ethylanisole would likely yield 3-ethyl-4-methoxybenzenesulfonic acid. This sulfonic acid can then be converted to the desired sulfonyl chloride using a variety of chlorinating agents.

Commonly used reagents for this transformation include thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). nih.govgoogle.com For instance, the conversion of sodium 3-amino-4-hydroxybenzenesulfonate to the corresponding sulfonyl chloride has been achieved using thionyl chloride. nih.gov

| Starting Material | Chlorinating Agent | Reference |

| Sodium 3-amino-4-hydroxybenzenesulfonate | Thionyl chloride | nih.gov |

| Benzenesulfonic acid salts | Phosphorus pentachloride | google.com |

| Benzenesulfonic acid salts | Phosphorus oxychloride | google.com |

This two-step approach allows for the purification of the intermediate sulfonic acid, which can be advantageous in achieving a high-purity final product.

Optimization of Reaction Conditions and Parameters

The successful synthesis of this compound and its analogues hinges on the careful optimization of several critical reaction parameters. These factors directly influence the reaction's yield, purity, and safety profile. Key areas of optimization include precise temperature control, selection of an appropriate solvent system, and strategic management of reagent stoichiometry.

Temperature Control and Exothermicity Management in Sulfonylation

Effective temperature control is paramount in sulfonylation reactions, particularly during chlorosulfonation with potent reagents like chlorosulfonic acid, due to the highly exothermic nature of the process. numberanalytics.com Inadequate management of the reaction temperature can lead to a decrease in selectivity, the formation of unwanted side products, and potential safety hazards. numberanalytics.com

The direct chlorosulfonation of aromatic compounds is typically conducted at low temperatures, often between 0°C and 20°C, especially during the initial addition of the sulfonating agent. patsnap.comgoogle.com For instance, in the synthesis of p-acetaminobenzenesulfonyl chloride, the acetanilide (B955) is added gradually to chlorosulfonic acid while maintaining a temperature of approximately 15°C. orgsyn.org Similarly, the synthesis of 3-bromo-4-methoxy-benzenesulfonyl chloride involves cooling the reaction vessel in an ice-salt bath to between -5°C and 0°C during the addition of chlorosulfonic acid. chemicalbook.com Maintaining these low temperatures is crucial for controlling the reaction rate and preventing thermal runaway. numberanalytics.com

Conversely, after the initial exothermic phase, a period of heating may be necessary to drive the reaction to completion. In the preparation of p-acetaminobenzenesulfonyl chloride, the mixture is heated to 60°C for two hours after the initial addition. orgsyn.org A synthesis of 4-methoxybenzenesulfonyl chloride involves an initial addition at below 5°C, followed by a gradual warming to room temperature and subsequent heating to 95°C for two hours. prepchem.com This demonstrates a common strategy: initial cooling to manage exothermicity followed by controlled heating to ensure complete conversion. The optimal temperature profile must balance reaction rate with the stability of both reactants and products. numberanalytics.comnumberanalytics.com In some modern photocatalytic methods, the reaction temperature can even act as a switch between arylsulfonylation (at room temperature) and arylation (at elevated temperatures), highlighting the critical role of thermal control in determining the product outcome. nih.govresearchgate.net

Table 1: Temperature Parameters in Analogous Sulfonylation Reactions

| Compound Synthesized | Initial Addition Temperature | Post-Addition Temperature | Source |

|---|---|---|---|

| p-Acetaminobenzenesulfonyl chloride | ~15°C | 60°C for 2 hours | orgsyn.org |

| 4-Methoxybenzenesulfonyl chloride | < 5°C | Heat to 95°C for 2 hours | prepchem.com |

| 3-Bromo-4-methoxy-benzenesulfonyl chloride | -5°C to 0°C | Warm to room temperature | chemicalbook.com |

| 2,4-Disubstituted benzenesulfonyl chloride | 10°C | 10°C for 5 hours | patsnap.com |

Solvent System Selection and Effects on Reaction Efficacy

The choice of solvent plays a significant role in the synthesis of benzenesulfonyl chlorides, influencing reactant solubility, reaction rates, and in some cases, the reaction pathway itself. numberanalytics.comresearchgate.net While some sulfonylation reactions, particularly industrial-scale processes using chlorosulfonic acid, are performed neat (without a solvent), the use of an inert organic solvent is common in laboratory-scale synthesis to improve handling and control. orgsyn.orgorgsyn.org

Commonly used solvents in the synthesis of substituted benzenesulfonyl chlorides include chlorinated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) and chloroform. chemicalbook.comrsc.org These aprotic solvents are favored for their ability to dissolve the organic substrates and their inertness under the strong acidic conditions of the reaction. For example, the synthesis of 3-bromo-4-methoxy-benzenesulfonyl chloride is effectively carried out using chloroform or dichloromethane as the solvent. chemicalbook.com

The solvent can also impact the reaction mechanism and product distribution. Studies on the solvolysis of arenesulfonyl chlorides have shown that the solvent's nucleophilicity and ionizing power can influence the reaction pathway, which is often a concerted Sₙ2 mechanism. researchgate.netnih.gov In reactions of benzenesulfonyl chloride with amines, the solvent composition has a notable effect on the Brønsted slope, indicating a change in the transition state structure. researchgate.net The selection of a solvent must therefore consider not only the solubility of the reactants but also its potential interaction with reaction intermediates and transition states. numberanalytics.comresearchgate.net In some optimized procedures, the choice of solvent was critical, with replacements for acetonitrile (B52724) (CH₃CN) hampering product formation to varying degrees in one study. researchgate.net

Table 2: Solvents Used in the Synthesis and Study of Benzenesulfonyl Chlorides

| Reaction Type | Solvent(s) | Purpose / Observation | Source |

|---|---|---|---|

| Synthesis of 3-Bromo-4-methoxy-benzenesulfonyl chloride | Dichloromethane or Chloroform | Inert reaction medium for chlorosulfonation. | chemicalbook.com |

| Synthesis via diazotization | Acetic Acid | Solvent for diazotization and subsequent reaction with SO₂. | acs.org |

| Reaction with anilines | Various protic and aprotic solvents | Study of solvent effects on reaction kinetics. | researchgate.net |

| Solvolysis studies | Hydroxylic and fluoroalcohol-containing solvents | Investigation of solvent nucleophilicity and ionizing power on reaction mechanism. | researchgate.netnih.gov |

Reagent Stoichiometry and Addition Strategies

The molar ratio of the aromatic substrate to the sulfonating agent is a critical factor that must be carefully controlled to maximize the yield of the desired sulfonyl chloride and minimize the formation of byproducts. numberanalytics.com A common byproduct in the chlorosulfonation of aromatic compounds is the corresponding diphenyl sulfone, which arises from the reaction of the initially formed sulfonyl chloride with another molecule of the aromatic substrate. orgsyn.orgwikipedia.org

To suppress the formation of the sulfone byproduct, an excess of the sulfonating agent, typically chlorosulfonic acid, is almost always used. orgsyn.orgnih.gov The excess chlorosulfonic acid ensures that the aromatic starting material is consumed quickly, reducing its availability to react with the product. For the synthesis of benzenesulfonyl chloride from benzene (B151609), a significant excess of chlorosulfonic acid is recommended; if less than a 50% excess is used, the yield of diphenyl sulfone increases at the expense of the desired product. orgsyn.org In the preparation of p-acetaminobenzenesulfonyl chloride, a nearly five-fold molar excess of chlorosulfonic acid to acetanilide is employed (2.49 moles to 0.5 moles). orgsyn.org

The strategy for adding the reagents is equally important. The aromatic substrate is typically added slowly and in portions to the cooled sulfonating agent. google.comorgsyn.org This method, adding the benzene derivative to the acid, helps to maintain a high concentration of the sulfonating agent throughout the reaction, further disfavoring sulfone formation. orgsyn.org Dropwise addition from a funnel allows for better temperature control during the exothermic reaction. patsnap.comgoogle.com

Table 3: Reagent Stoichiometry in Benzenesulfonyl Chloride Synthesis

| Substrate | Sulfonating Agent | Molar Ratio (Substrate:Agent) | Strategy | Source |

|---|---|---|---|---|

| Benzene | Chlorosulfonic Acid | 1 : >1.5 | Benzene added to excess acid. | orgsyn.org |

| Acetanilide | Chlorosulfonic Acid | 1 : ~5 | Acetanilide added gradually to acid. | orgsyn.org |

| 3-Chloroaniline | Sodium Nitrite | 1 : 1.05-1.10 | Nitrite solution dripped into aniline (B41778) solution. | google.com |

| Benzenesulfonic acid | Thionyl Chloride | 1 : >1 (up to 1:10) | Excess thionyl chloride used. | google.com |

Green Chemistry Approaches in Benzenesulfonyl Chloride Synthesis

In recent years, significant efforts have been made to develop more environmentally benign or "green" methods for the synthesis of benzenesulfonyl chlorides. nih.gov Traditional methods often rely on large excesses of harsh reagents like chlorosulfonic acid or phosphorus pentachloride and volatile organic solvents, which generate substantial amounts of hazardous waste. orgsyn.org Green chemistry approaches aim to mitigate these issues by using safer solvents, developing more efficient catalytic systems, and reducing waste streams. nih.gov

One prominent green approach involves the use of water as a reaction solvent. A method has been developed for preparing a wide range of aryl sulfonyl chlorides from the corresponding anilines via a diazotization-sulfonation sequence in a completely aqueous medium. acs.org This process avoids the use of organic solvents like acetic acid. The sulfonyl chloride products often have low solubility in water, allowing them to precipitate directly from the reaction mixture in high purity, simplifying isolation and minimizing waste. acs.org Another aqueous method involves the oxyhalogenation of thiols and disulfides using oxone and potassium chloride (KCl) in water at room temperature, providing sulfonyl chlorides in high yields. rsc.org

Other green strategies focus on improving reaction efficiency and avoiding toxic reagents. Microwave-assisted synthesis has been reported for the sulfonylation of amines under solvent-free and catalyst-free conditions, offering advantages such as reduced reaction times, high yields, and easier workup. rsc.org The development of continuous manufacturing processes for chlorosulfonation also represents a significant advancement. Flow chemistry can improve the safety of using hazardous reagents like chlorosulfonic acid, facilitate the controlled management of toxic gaseous byproducts, and increase the space-time yield compared to traditional batch processes. nih.gov

Scale-Up Considerations in Research Synthesis of Substituted Benzenesulfonyl Chlorides

Translating a laboratory-scale synthesis of a substituted benzenesulfonyl chloride to a larger, pilot-plant or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. numberanalytics.com Key considerations include managing the reaction's thermal profile, ensuring adequate mixing, and implementing robust process control systems. numberanalytics.com

The high exothermicity of chlorosulfonation reactions is a primary concern during scale-up. What might be easily controlled in a small flask with an ice bath becomes a significant heat management challenge in a large reactor. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Therefore, designing reactors with optimal heat transfer capabilities and implementing advanced process control systems to monitor and regulate the temperature in real-time are critical for preventing thermal runaway. numberanalytics.com

Continuous flow chemistry is emerging as a powerful alternative to traditional batch processing for scaling up hazardous reactions like chlorosulfonation. nih.gov By performing the reaction in a continuous stream through a microreactor or tube reactor, several advantages are realized:

Superior Heat Transfer: The high surface-area-to-volume ratio of these reactors allows for highly efficient and rapid heat exchange, easily managing strong exotherms.

Enhanced Safety: The small volume of reagents reacting at any given moment significantly reduces the risk associated with a potential thermal runaway. It also allows for the controlled release and capture of toxic byproducts like hydrogen chloride gas. nih.gov

Improved Control: Precise control over parameters like temperature, pressure, and residence time leads to better reproducibility and potentially higher yields and purity. numberanalytics.com

The development of an automated continuous synthesis for aryl sulfonyl chlorides has demonstrated nearly double the space-time yield compared to an optimized scaled-up batch procedure, while also reducing operator exposure and the potential for human error. nih.gov

Reactivity and Reaction Mechanisms of 3 Ethyl 4 Methoxybenzenesulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The most common reactions involving 3-ethyl-4-methoxybenzenesulfonyl chloride are nucleophilic substitutions, where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group.

The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and widely used method for the synthesis of sulfonamides. ekb.eglibretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. chemguide.co.uk This initial attack forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond character is reformed, and the chloride ion is eliminated. chemguide.co.uk A final deprotonation step, often facilitated by a second equivalent of the amine or an added base like pyridine (B92270), yields the stable sulfonamide product and an ammonium (B1175870) salt. chemguide.co.ukrsc.orgmnstate.edu The use of a base is crucial to neutralize the hydrogen chloride that is formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic. libretexts.orgmnstate.edu

The general reaction for this compound with an amine (R¹R²NH) is as follows:

Table 1: Examples of Sulfonamide Formation

| Amine Nucleophile | Product Name |

|---|---|

| Ammonia (NH₃) | 3-Ethyl-4-methoxybenzenesulfonamide |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-3-ethyl-4-methoxybenzenesulfonamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-3-ethyl-4-methoxybenzenesulfonamide |

| Aniline (B41778) (C₆H₅NH₂) | N-Phenyl-3-ethyl-4-methoxybenzenesulfonamide |

Sulfonate Ester Formation with Alcohol Nucleophiles

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols to form sulfonate esters. The mechanism is also a nucleophilic addition-elimination, where the alcohol's oxygen atom acts as the nucleophile. chemguide.co.uk The alcohol attacks the electrophilic sulfur atom, displacing the chloride ion. youtube.com These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to catalyze the reaction and neutralize the generated HCl. youtube.comyoutube.comyoutube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's carbon center, as the C-O bond is not broken during the reaction. youtube.com This transformation is significant because it converts a poor leaving group (hydroxyl, -OH) into a very good leaving group (sulfonate, e.g., -OTs or -OMs), which is useful for subsequent substitution or elimination reactions. libretexts.org

The general reaction for this compound with an alcohol (R-OH) is as follows:

Table 2: Examples of Sulfonate Ester Formation

| Alcohol Nucleophile | Product Name |

|---|---|

| Methanol (CH₃OH) | Methyl 3-ethyl-4-methoxybenzenesulfonate |

| Ethanol (B145695) (CH₃CH₂OH) | Ethyl 3-ethyl-4-methoxybenzenesulfonate |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 3-ethyl-4-methoxybenzenesulfonate |

| Phenol (C₆H₅OH) | Phenyl 3-ethyl-4-methoxybenzenesulfonate |

Thiol-Mediated Sulfenylation Reactions

While direct reaction with thiols can lead to thiosulfonates, sulfonyl chlorides like this compound can also serve as a sulfur source in sulfenylation reactions to form thioethers (sulfides). magtech.com.cnrsc.org These are not direct nucleophilic substitutions by the thiol. Instead, a common strategy involves the reduction of the sulfonyl chloride to a disulfide intermediate using a reducing agent like triphenylphosphine (B44618) (PPh₃). rsc.org In the presence of a copper catalyst (e.g., CuI), an organometallic reagent (such as an organozinc compound) can generate an alkyl or aryl radical. rsc.org This radical is then captured by the disulfide intermediate to form the final thioether product, achieving a C-S bond. rsc.org

Carbon-Sulfur Bond Formation Strategies

Beyond the reactions mentioned above, this compound is a valuable reagent in modern synthetic strategies for carbon-sulfur bond formation. Arylsulfonyl chlorides have emerged as promising thiol-free sulfur sources for the synthesis of thioethers. rsc.org A key strategy involves the reduction of the sulfonyl chloride, often with PPh₃, to generate a disulfide. This disulfide can then react with organometallic reagents, such as organozinc compounds, in a copper-promoted reaction to yield diaryl or alkyl-aryl sulfides. rsc.org This methodology avoids the use of volatile and odorous thiols and provides a pathway to construct C-S bonds under relatively mild conditions. rsc.org

Electrophilic Nature and Coupling Reactions

The foundational principle of this compound's reactivity is the electrophilicity of the sulfur center. This inherent property makes it a suitable partner in various coupling reactions. A modern area of synthetic chemistry is cross-electrophile coupling, which joins two different electrophiles using a transition-metal catalyst and a stoichiometric reductant. wikipedia.org In such a scheme, an aryl sulfonyl chloride could potentially act as one of the electrophilic partners. For example, a nickel or palladium catalyst, first reduced to a low-valent state [Ni(0) or Pd(0)], could undergo oxidative addition with a more reactive electrophile (e.g., an aryl halide). wikipedia.org The resulting organometallic intermediate could then react with the sulfonyl chloride in a subsequent step to form a new bond, though such applications with sulfonyl chlorides are less common than with halides and triflates.

Influence of Substituents on Reactivity and Regioselectivity

The two substituents on the benzene (B151609) ring, the ethyl group and the methoxy (B1213986) group, influence the reactivity of the sulfonyl chloride moiety through their electronic effects.

3-Ethyl Group (-CH₂CH₃): This alkyl group is located meta to the sulfonyl chloride. It has a weak electron-donating inductive effect (+I effect). ucsb.edu This effect also contributes to a marginal increase in the electron density of the ring, further supplementing the deactivating influence of the methoxy group on the electrophilicity of the sulfonyl chloride.

In terms of regioselectivity, the positions of the substituents are fixed. Their influence is primarily on the reaction rate at the sulfonyl chloride group. For any potential electrophilic aromatic substitution reactions on the ring itself, the powerful ortho-, para-directing methoxy group would dominate, directing incoming electrophiles to the positions ortho to it (positions 2 and 6), while the ethyl group is a weaker ortho-, para-director. openstax.orgyoutube.com

Electronic Effects of Methoxy and Ethyl Groups

The reactivity of this compound is significantly influenced by the electronic properties of its substituents on the benzene ring. The methoxy (-OCH₃) group at the para-position and the ethyl (-CH₂CH₃) group at the meta-position relative to the sulfonyl chloride group exert competing and complementary effects on the electron density of the aromatic ring and the electrophilicity of the sulfur atom.

The ethyl group , being an alkyl group, is a weak electron-donating group primarily through an inductive effect. ucalgary.ca It pushes electron density through the sigma bonds into the aromatic ring, which helps to stabilize carbocation intermediates. ucalgary.ca Its effect is generally weaker than the methoxy group's resonance effect.

In this compound, the powerful para-methoxy group dominates the electronic landscape, enriching the ring with electron density. The meta-ethyl group provides additional, albeit weaker, inductive electron donation. This combined electron donation makes the sulfur atom of the sulfonyl chloride group less electrophilic compared to unsubstituted benzenesulfonyl chloride. This reduced electrophilicity can affect the rates of nucleophilic substitution reactions. Studies on para-substituted benzenesulfonyl chlorides have shown that electron-donating groups can decrease the rate of hydrolysis, consistent with a mechanism where the development of positive charge on the sulfur atom is not the rate-determining factor. nih.govbeilstein-journals.org

| Substituent | Position (relative to -SO₂Cl) | Electronic Effect | Nature |

| Methoxy (-OCH₃) | 4- (para) | Strong Resonance Donor (+R) | Activating |

| Weak Inductive Withdrawer (-I) | |||

| Ethyl (-CH₂CH₃) | 3- (meta) | Weak Inductive Donor (+I) | Activating |

Steric Effects of Substituents on Reaction Pathways

Steric hindrance, the effect caused by the physical size of substituent groups, plays a critical role in dictating the regioselectivity and rate of chemical reactions. libretexts.orgnumberanalytics.com In this compound, the ethyl group is positioned ortho to the sulfonyl chloride functional group. This arrangement introduces significant steric bulk near the reaction center.

The approach of a nucleophile to the electrophilic sulfur atom can be physically impeded by the ethyl group. numberanalytics.com This steric hindrance can slow the rate of nucleophilic substitution reactions compared to less hindered analogs, such as 4-methoxybenzenesulfonyl chloride. cdnsciencepub.com The effect is particularly pronounced with bulky nucleophiles, which may struggle to access the reaction site. numberanalytics.com

For instance, in reactions involving large amines or alcohols, the reaction rate for this compound would be expected to be lower than that for its para-substituted counterparts without an ortho-alkyl group. nih.gov This steric congestion can also influence the geometry of the transition state, potentially raising its energy and thus increasing the activation energy of the reaction. While electronic effects make the sulfur atom less electrophilic, the steric effect of the ortho-ethyl group further disfavors nucleophilic attack, compounding the reduction in reactivity. numberanalytics.com

Mechanistic Investigations of Sulfonyl Chloride Transformations

Concerted vs. Stepwise Mechanisms (SN2, SN1, SN3) in Solvolysis

The solvolysis of arenesulfonyl chlorides has been extensively studied to elucidate the nature of the nucleophilic substitution mechanism at the sulfur atom. The primary debate centers on whether the reaction proceeds through a concerted (SN2-like) mechanism or a stepwise mechanism involving a distinct intermediate (SN1-like).

For most arenesulfonyl chlorides, including those with electron-donating substituents like a methoxy group, the evidence strongly supports a concerted, bimolecular SN2-type mechanism. rsc.orgnih.govmdpi.com In this pathway, the nucleophile (e.g., a water molecule) attacks the sulfur atom at the same time as the chloride leaving group departs. This process involves a single transition state, which is proposed to have a trigonal bipyramidal geometry. nih.govcdnsciencepub.com

Key evidence for the SN2 mechanism includes:

Kinetics: The reactions typically follow second-order kinetics (or pseudo-first-order in the presence of a large excess of solvent), consistent with a bimolecular rate-determining step.

Solvent Effects: The rates are sensitive to the nucleophilicity of the solvent, which is characteristic of a process where the nucleophile is involved in the transition state. nih.gov

Substituent Effects: While complex, the effects of substituents often correlate in a manner that suggests bond-making and bond-breaking are synchronous. For instance, in the neutral hydrolysis of various substituted benzenesulfonyl chlorides, both bond-making and bond-breaking are considered comparable in the transition state. rsc.orgresearchgate.net

The possibility of an SN1-like mechanism, which would involve the slow, unimolecular dissociation of the chloride ion to form a highly reactive sulfonyl cation (ArSO₂⁺) intermediate, has been considered, especially for substrates with strong electron-donating groups. nih.govbeilstein-journals.org However, this pathway is generally disfavored for sulfonyl chlorides because the resulting sulfonyl cation is very unstable. nih.gov

Some studies have noted that both electron-supplying and electron-withdrawing substituents can decrease the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride, suggesting a complex interplay of factors rather than a simple switch in mechanism. nih.govbeilstein-journals.org For this compound, the combined electron-donating character of the substituents would still favor a concerted SN2 mechanism, as this pathway is dominant for a wide range of arenesulfonyl chlorides. nih.govmdpi.com

Role of Sulfonyl Intermediate Formation in Nucleophilic Substitution

In the context of nucleophilic substitution at a sulfonyl center, the key "intermediate" structure is the transition state of the SN2 mechanism. While not a stable, isolable intermediate, this transient species is crucial to understanding the reaction pathway. For arenesulfonyl chlorides, the transition state is envisioned as a trigonal bipyramidal (TBP) structure around the central sulfur atom. cdnsciencepub.comnih.gov

In this TBP geometry, the incoming nucleophile and the departing leaving group (chloride) occupy the two apical positions. nih.gov The aryl group and the two oxygen atoms lie in the equatorial plane. The reaction proceeds with the nucleophile attacking along the axis opposite to the sulfur-chlorine bond, leading to an inversion of configuration at the sulfur center, analogous to an SN2 reaction at a carbon atom. nih.gov

The formation of this TBP structure involves the sulfur atom expanding its coordination shell, utilizing its available d-orbitals. cdnsciencepub.com The stability of this transition state is influenced by several factors:

Nucleophile Strength: A stronger nucleophile can more readily attack the sulfur atom, facilitating the formation of the TBP structure.

Leaving Group Ability: A good leaving group like chloride stabilizes the transition state by accommodating the developing negative charge as the S-Cl bond breaks.

Substituents: Both electronic and steric effects of the aryl substituents (the methoxy and ethyl groups) influence the energy of this transition state. Electron-donating groups can slightly destabilize it by reducing the electrophilicity of the sulfur, while steric hindrance from the ortho-ethyl group can raise its energy by crowding the reacting center. numberanalytics.com

Another type of intermediate, the sulfene (B1252967) (R₂C=SO₂), can be formed from alkanesulfonyl chlorides that possess an α-hydrogen through an elimination-addition mechanism. nih.govmdpi.com However, this pathway is not accessible to arenesulfonyl chlorides like this compound, as they lack the required α-hydrogen on the group attached to the sulfonyl moiety.

Analysis of Carbon Radical Intermediates

While the dominant reaction pathways for sulfonyl chlorides involve nucleophilic substitution at the sulfur atom, these compounds can also participate in reactions that generate radical intermediates. magtech.com.cn Specifically, the sulfonyl chloride group can be a precursor to a sulfonyl radical (ArSO₂•) through processes like photolysis or reaction with radical initiators. acs.orgresearchgate.net

However, the formation of a carbon radical intermediate, specifically an aryl radical derived from the benzene ring, is not a feature of typical solvolysis or nucleophilic substitution reactions. Such intermediates are more characteristic of different reaction classes, such as modified Sandmeyer-type reactions where an aryldiazonium salt is converted to a sulfonyl chloride. acs.org In these transformations, the diazonium group can be reduced by a single electron to generate an aryl radical, which then reacts with sulfur dioxide and a chlorine source. acs.org

Although not a direct transformation of this compound itself, its synthesis from the corresponding aniline would proceed through such a diazonium intermediate, where an aryl radical mechanism is plausible.

Solvent Effects on Reaction Kinetics and Mechanistic Transitions

The solvent in which a reaction is conducted can have a profound impact on its rate and even its mechanism. For the solvolysis of arenesulfonyl chlorides, the solvent plays a dual role: it acts as the medium and as the nucleophile. cdnsciencepub.com The kinetics of these reactions are highly dependent on solvent properties such as polarity, ionizing power, and nucleophilicity. nih.govresearchgate.net

Studies on a series of para-substituted benzenesulfonyl chlorides have provided detailed insights into these effects. cdnsciencepub.com

Nucleophilicity: For an SN2 mechanism, where the solvent acts as the nucleophile in the rate-determining step, a more nucleophilic solvent will accelerate the reaction. For example, the rate of solvolysis is generally faster in more nucleophilic solvents like water or ethanol compared to less nucleophilic but highly polar solvents like trifluoroethanol. nih.gov

Polarity/Ionizing Power: Increased solvent polarity stabilizes the charged species in the transition state. In an SN2 reaction of a neutral substrate (the sulfonyl chloride) with a neutral nucleophile (the solvent), the transition state has some charge separation as the S-Cl bond breaks and the new bond with the solvent forms. Therefore, more polar solvents can modestly increase the reaction rate by stabilizing this transition state. cdnsciencepub.com

Mechanistic Transitions: Significant changes in the solvent can sometimes induce a shift in the reaction mechanism. While a full transition to an SN1 mechanism is unlikely for most arenesulfonyl chlorides, the character of the SN2 transition state can change. In solvents with high ionizing power and low nucleophilicity, the transition state may have more "SN1-like" character, with more pronounced bond-breaking than bond-making. Conversely, in highly nucleophilic solvents, the transition state is more "tighter," with significant bond-making. cdnsciencepub.com

The table below, adapted from data on the solvolysis of 4-methoxybenzenesulfonyl chloride (a close analog), illustrates the effect of temperature on the rate constant in water, highlighting the kinetic parameters that can be derived from such studies. cdnsciencepub.com

First-Order Rate Constants for Solvolysis of 4-Methoxybenzenesulfonyl Chloride in Water

| Temperature (°C) | k x 10⁴ (s⁻¹) |

|---|---|

| 4.991 | 7.447 |

| 10.038 | 13.57 |

| 15.000 | 23.89 |

| 19.952 | 40.57 |

Data from R. E. Robertson and B. Rossall, Can. J. Chem., 1971. cdnsciencepub.com

These kinetic studies allow for the calculation of activation parameters like the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which provide further clues about the mechanism and the degree of solvent organization in the transition state. nih.govcdnsciencepub.com

Catalytic Pathways and Ligand Effects (e.g., Copper-Catalyzed)

The reactivity of this compound can be significantly influenced and directed through the use of catalytic systems, particularly those involving transition metals like copper. Copper-catalyzed reactions are versatile in organic synthesis and can offer pathways for forming carbon-sulfur or nitrogen-sulfur bonds under conditions that might otherwise be challenging. While specific catalytic cycles for this compound are not extensively detailed in the provided context, plausible mechanisms can be inferred from established copper-catalyzed cross-coupling reactions involving sulfonyl chlorides.

A general catalytic cycle in a copper-catalyzed reaction involving an aryl sulfonyl chloride often commences with the oxidative addition of the sulfonyl chloride to a low-valent copper(I) species. This step would form a copper(III) intermediate. This intermediate is a key branching point where the subsequent reaction pathway is determined. Following the oxidative addition, a process of reductive elimination would yield the desired product and regenerate the copper(I) catalyst, thus completing the cycle.

The efficiency and selectivity of these copper-catalyzed reactions are profoundly influenced by the ligands coordinated to the copper center. Ligands can modify the electronic and steric properties of the catalyst, thereby affecting the rates of oxidative addition and reductive elimination, as well as the stability of the intermediates. For instance, in copper-catalyzed amidation reactions, the choice of ligand is critical. nih.gov Diamine ligands have been shown to accelerate copper-catalyzed reactions of aryl halides, allowing them to proceed under milder conditions. nih.gov The specific impact of various ligands on a hypothetical copper-catalyzed reaction of this compound can be illustrated as follows:

| Ligand Type | Potential Effect on Reaction with this compound | Plausible Mechanistic Influence |

|---|---|---|

| Diamine Ligands (e.g., N,N'-Dimethylethylenediamine) | Enhanced reaction rates and yields in cross-coupling reactions. | Stabilizes the copper catalyst and facilitates the oxidative addition step. |

| Phosphine Ligands (e.g., Triphenylphosphine) | Can modulate catalyst activity and selectivity. | Influences the electronic properties of the copper center, potentially favoring specific reaction pathways. |

| Enaminone Ligands | May prove effective in C-S cross-coupling reactions. nih.gov | Can facilitate ligand exchange steps within the catalytic cycle. nih.gov |

The choice of solvent and base are also crucial parameters that work in concert with the ligand to determine the outcome of the reaction. nih.gov For instance, in many copper-catalyzed cross-coupling reactions, a non-polar solvent like toluene (B28343) or dioxane, in combination with a suitable base such as potassium phosphate, provides optimal conditions. nih.gov

Free Radical Process Verification

In addition to ionic and pericyclic reaction pathways, reactions involving this compound could potentially proceed through a free radical mechanism, particularly under thermal or photochemical conditions. The verification of a free radical process is crucial for understanding the reaction mechanism and for controlling the reaction outcome. A common method to ascertain the involvement of free radicals is through the use of radical inhibitors or traps.

Free radical inhibitors are compounds that can quench radical species, thereby slowing down or completely halting a radical chain reaction. nih.gov If a reaction involving this compound is suspected to have a free radical component, the introduction of a known radical inhibitor would be expected to have a noticeable impact on the reaction rate or product distribution.

Commonly used radical inhibitors and their modes of action are summarized below:

| Radical Inhibitor | Mechanism of Action | Expected Outcome in a Radical Reaction |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | Acts as a stable free radical that rapidly combines with and traps reactive carbon-centered radicals. nih.gov | Significant decrease in reaction rate or complete inhibition of the reaction. Formation of a TEMPO-adduct may be detectable. |

| Butylated Hydroxytoluene (BHT) | A phenolic antioxidant that can donate a hydrogen atom to a radical, thereby quenching the radical and forming a stable, less reactive BHT radical. | Reduction in the rate of the primary reaction. |

| 1,4-Benzoquinone | Can act as a radical scavenger. | Inhibition or retardation of the radical-mediated process. |

The experimental protocol for verifying a free radical process would involve running the reaction under standard conditions and in parallel with identical reactions to which a small amount of the radical inhibitor has been added. A comparison of the reaction progress, typically monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, would reveal the effect of the inhibitor. A significant reduction in the reaction rate in the presence of the inhibitor provides strong evidence for a free radical mechanism.

It is important to note that the absence of an effect from a radical inhibitor does not definitively rule out a radical mechanism, as the inhibitor might not be effective against the specific radical species involved or under the particular reaction conditions. Therefore, multiple inhibitors and complementary techniques, such as electron paramagnetic resonance (EPR) spectroscopy for the direct detection of radical intermediates, may be necessary for a conclusive verification.

Derivatization and Synthetic Applications of 3 Ethyl 4 Methoxybenzenesulfonyl Chloride

Formation of Sulfonamide Derivatives for Research Purposes

The reaction of 3-ethyl-4-methoxybenzenesulfonyl chloride with primary and secondary amines is a cornerstone of its application in organic synthesis, leading to the formation of a diverse range of sulfonamide derivatives. This transformation is a standard method for introducing the 3-ethyl-4-methoxyphenylsulfonyl moiety into molecules, a group that can modulate the biological activity and physical properties of the parent amine.

Diverse Amine Reactants and Their Impact on Product Structure

The versatility of this compound is demonstrated by its reactivity with a wide array of amine reactants. The nature of the amine directly influences the structure of the resulting sulfonamide. For instance, reaction with simple alkylamines yields N-alkyl-3-ethyl-4-methoxybenzenesulfonamides, while arylamines produce the corresponding N-aryl derivatives. The reaction conditions typically involve the use of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The general reaction is depicted below:

Figure 1: General reaction scheme for the synthesis of sulfonamides from this compound and an amine.

| Amine Reactant | Product Structure |

| Primary Aliphatic Amine (R-NH₂) | N-alkyl-3-ethyl-4-methoxybenzenesulfonamide |

| Secondary Aliphatic Amine (R₂NH) | N,N-dialkyl-3-ethyl-4-methoxybenzenesulfonamide |

| Primary Aromatic Amine (Ar-NH₂) | N-aryl-3-ethyl-4-methoxybenzenesulfonamide |

| Secondary Aromatic Amine (Ar(R)NH) | N-aryl-N-alkyl-3-ethyl-4-methoxybenzenesulfonamide |

| Heterocyclic Amine | N-(heterocyclyl)-3-ethyl-4-methoxybenzenesulfonamide |

Synthesis of Complex Organic Molecules

The introduction of the 3-ethyl-4-methoxyphenylsulfonyl group can be a key step in the synthesis of more complex and biologically active molecules. The sulfonamide linkage is a common pharmacophore found in a variety of therapeutic agents. By utilizing this compound, medicinal chemists can synthesize novel drug candidates with tailored properties. The lipophilicity imparted by the ethyl group and the electronic effects of the methoxy (B1213986) group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of Heterocyclic Compounds Incorporating Sulfonyl Moieties

This compound is also a valuable precursor in the synthesis of heterocyclic compounds that contain a sulfonyl group. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The sulfonyl group can act as a key structural element or as a functional group that can be further modified. The synthesis of such compounds often involves the initial formation of a sulfonamide, which then undergoes intramolecular cyclization or participates in multi-component reactions to form the heterocyclic ring system.

Application as a Sulfonylating Reagent in Organic Synthesis

Beyond the synthesis of sulfonamides, this compound serves as a versatile sulfonylating reagent, enabling the introduction of the 3-ethyl-4-methoxyphenylsulfonyl group onto a variety of nucleophiles.

Aryl Sulfonate Synthesis from Phenolic Substrates

A significant application of this compound is in the sulfonylation of phenols to form aryl sulfonate esters. This reaction, often carried out in the presence of a base like pyridine, provides a method for protecting the hydroxyl group of phenols or for converting it into a good leaving group for subsequent nucleophilic substitution reactions.

Figure 2: General reaction scheme for the synthesis of aryl sulfonates from this compound and a phenol.

The electronic and steric properties of the substituents on the phenolic substrate can influence the reaction rate and yield. Phenols with electron-donating groups are generally more reactive.

| Phenolic Substrate | Product Structure |

| Phenol | Phenyl 3-ethyl-4-methoxybenzenesulfonate |

| Substituted Phenol (e.g., cresol) | Substituted phenyl 3-ethyl-4-methoxybenzenesulfonate |

Introduction of Sulfonyl Groups into Various Organic Molecules

The reactivity of the sulfonyl chloride functional group allows for the introduction of the 3-ethyl-4-methoxyphenylsulfonyl moiety into a wide range of organic molecules containing nucleophilic centers. This includes alcohols, thiols, and other functional groups, leading to the formation of sulfonate esters, thioesters, and other sulfur-containing compounds. This versatility makes this compound a useful tool for modifying the properties and reactivity of diverse organic structures.

Precursor for Advanced Chemical Structures in Medicinal Chemistry Research

This compound is a versatile reagent in medicinal chemistry, serving as a crucial building block for the synthesis of complex molecules with potential therapeutic applications. The core structure, a benzenesulfonyl chloride, is highly reactive towards nucleophiles, allowing for the straightforward formation of sulfonamides, a functional group present in a wide array of clinically important drugs. The substituents on the benzene (B151609) ring—an ethyl group at position 3 and a methoxy group at position 4—play a significant role in modulating the physicochemical properties of the final derivatives. The methoxy group can influence electron distribution and participate in hydrogen bonding, while the ethyl group can enhance lipophilicity and create specific steric interactions within a biological target's binding site. This allows medicinal chemists to systematically modify lead compounds to optimize their potency, selectivity, and pharmacokinetic profiles.

The this compound moiety is integral to the development of various enzyme inhibitors. The sulfonyl chloride group acts as a reactive handle, enabling covalent linkage to other molecular fragments to create a final compound designed to interact with a specific enzyme. The resulting sulfonamide linkage is stable and provides a geometrically defined vector for positioning other pharmacophoric elements.

Derivatives of the closely related 4-methoxybenzenesulfonyl chloride have been used to synthesize sulfonamides that exhibit significant inhibitory activity against various cancer cell lines. For example, sulfonamide derivatives can be designed to target enzymes like Keap1, where the sulfonamide group chelates cysteine residues and disrupts protein-protein interactions. The introduction of the 3-ethyl group is a strategic modification to probe the topology of the enzyme's active site, potentially leading to enhanced binding affinity and selectivity compared to simpler analogs. The reactivity of the sulfonyl chloride with amine nucleophiles is the key step in assembling these complex inhibitors.

| Enzyme Target Class | Role of Sulfonyl Chloride | Significance of Substituents (3-Ethyl, 4-Methoxy) |

|---|---|---|

| Kinases, Proteases (e.g., Keap1) | Forms a stable sulfonamide linker with an amine-containing scaffold. | The methoxy group can improve properties like blood-brain barrier penetration, while the ethyl group allows for fine-tuning of steric interactions within the enzyme's binding pocket. |

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that are important targets in the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia. epo.org The synthesis of novel PPAR agonists often involves the derivatization of core scaffolds to modulate their activity and selectivity for different PPAR subtypes (e.g., PPARα, PPARγ). nih.gov

In a documented synthesis of a PPAR active compound, the related 4-methoxybenzenesulfonyl chloride was used to modify an indole-3-propionic acid methyl ester intermediate. epo.org The reaction involves the deprotonation of the indole (B1671886) nitrogen with a base like sodium hydride, followed by nucleophilic attack on the sulfur atom of the sulfonyl chloride. This results in the formation of an N-sulfonylated indole derivative. epo.org The use of this compound in a similar synthetic strategy would produce a novel analog. This modification could alter the compound's interaction with the PPAR ligand-binding domain, potentially leading to a more desirable activity profile. Such structure-activity relationship (SAR) studies are fundamental to the discovery of new therapeutic agents. researchgate.net

| Reactant 1 (Scaffold) | Reactant 2 (Reagent) | Reaction Type | Resulting Structure Feature |

|---|---|---|---|

| Indole-containing intermediate epo.org | This compound | N-Sulfonylation | N-(3-ethyl-4-methoxybenzenesulfonyl)indole moiety |

Methodology Development in Contemporary Organic Synthesis

Beyond its direct application in creating bioactive molecules, this compound and similar substituted sulfonyl chlorides are valuable tools in the development of new synthetic methodologies. The reliable and high-yielding reaction of sulfonyl chlorides with a wide range of nucleophiles makes them ideal for creating diverse chemical libraries for high-throughput screening. orgsyn.org

The development of efficient, scalable, and environmentally friendly methods for the synthesis of sulfonyl chlorides themselves is an active area of research. google.com Furthermore, the predictable reactivity of reagents like this compound allows chemists to use them as benchmark substrates when developing new reaction conditions, for example, new catalysts or solvent systems for sulfonylation reactions. The synthesis of sulfonamides from sulfonyl chlorides and amines, typically in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758), is a foundational transformation in organic synthesis. mdpi.com The availability of uniquely substituted sulfonyl chlorides helps expand the chemical space accessible to chemists, facilitating the discovery of molecules with novel properties and functions. orgsyn.org

| Reaction | Typical Substrates | Significance in Methodology |

|---|---|---|

| Sulfonamide formation | Primary and secondary amines mdpi.com | A robust and high-yield reaction used for creating diverse compound libraries and as a key step in multi-step syntheses. orgsyn.org |

| Sulfonate ester formation | Alcohols, phenols | Used for the protection of hydroxyl groups and for creating leaving groups in substitution reactions. |

Spectroscopic and Analytical Characterization in Research of 3 Ethyl 4 Methoxybenzenesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 3-ethyl-4-methoxybenzenesulfonyl chloride, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic, methoxy (B1213986), and ethyl protons. The chemical shift (δ), integration, and multiplicity of these signals are key to structural confirmation.

The aromatic region would feature three protons on the benzene (B151609) ring. The proton at C5, situated between the ethyl and sulfonyl chloride groups, would likely appear as a doublet. The proton at C2, adjacent to the sulfonyl chloride group, would be expected to be a doublet of doublets, and the proton at C6, next to the methoxy group, would also present as a doublet.

The aliphatic region would be characterized by signals from the ethyl and methoxy groups. The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically downfield due to the deshielding effect of the oxygen atom. The ethyl group (-CH₂CH₃) would present as a quartet for the methylene (B1212753) protons (-CH₂) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) coupled to the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (H-2, H-5, H-6) | 7.0 - 8.0 | m (multiplet) | 3H |

| Methoxy (-OCH₃) | ~3.9 | s (singlet) | 3H |

| Methylene (-CH₂) | ~2.8 | q (quartet) | 2H |

| Methyl (-CH₃) | ~1.3 | t (triplet) | 3H |

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.

Carbon NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom produces a single peak. This allows for a direct count of the unique carbon environments.

The molecule contains nine distinct carbon atoms, and thus nine signals are expected in the ¹³C NMR spectrum. The aromatic carbons would resonate in the typical downfield region of 110-165 ppm. The carbon atom attached to the electron-withdrawing sulfonyl chloride group (C-1) and the oxygen-bearing carbon of the methoxy group (C-4) would be the most downfield among the aromatic signals. The carbons of the ethyl and methoxy groups would appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-1, C-2, C-3, C-4, C-5, C-6) | 110 - 165 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methylene (-CH₂) | 22 - 28 |

| Methyl (-CH₃) | 12 - 18 |

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique particularly well-suited for the analysis of moderately polar and thermolabile molecules, such as the sulfonamide derivatives of this compound. In positive ion mode, ESI typically generates a protonated molecular ion [M+H]⁺, which allows for unambiguous determination of the molecular weight.

A characteristic fragmentation pathway for aromatic sulfonamides under collision-induced dissociation (CID) in ESI-MS/MS is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nist.govnist.gov This rearrangement is often a dominant process and serves as a diagnostic marker for this class of compounds. The stability of the resulting fragment ion is influenced by the substituents on the aromatic ring. nist.gov

Table 3: Common ESI-MS Fragmentation for Aromatic Sulfonamide Derivatives

| Ion | Description | Significance |

| [M+H]⁺ | Protonated molecular ion | Confirms molecular weight |

| [M+H - 64]⁺ | Loss of sulfur dioxide (SO₂) | Diagnostic fragment for sulfonamides nist.gov |

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

APCI is another soft ionization technique that is often coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of less polar, thermally stable compounds. nih.gov Like ESI, APCI is effective for ionizing sulfonamides and would be expected to produce a prominent protonated molecular ion [M+H]⁺ for derivatives of this compound. This allows for sensitive detection and quantification. APCI is generally considered a soft ionization method, and as such, it typically induces less fragmentation than hard ionization techniques, providing clear molecular weight information. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and extensive, reproducible fragmentation. This fragmentation provides a detailed "fingerprint" that is highly useful for structural elucidation.

For this compound, the EI-MS spectrum would be predicted based on the fragmentation of similar aromatic sulfonyl chlorides. The mass spectrum of the parent compound, benzenesulfonyl chloride, shows major fragments corresponding to the loss of the chlorine atom ([M-Cl]⁺) and the formation of the phenyl cation (C₆H₅⁺) at m/z 77. nist.gov

For the title compound, key fragmentation pathways would include:

Formation of the molecular ion (M⁺˙).

Loss of a chlorine radical to form an acylium-type ion.

Loss of SO₂Cl to form the 3-ethyl-4-methoxyphenyl cation.

Loss of SO₂ through rearrangement, a common pathway for arenesulfonyl chlorides.

Benzylic cleavage of the ethyl group to lose a methyl radical (•CH₃).

Table 4: Predicted Major EI-MS Fragments for this compound

| m/z | Predicted Fragment Ion | Formation Pathway |

| 234/236 | [C₉H₁₁O₃SCl]⁺˙ | Molecular Ion (M⁺˙) |

| 199 | [C₉H₁₁O₃S]⁺ | [M - Cl]⁺ |

| 170 | [C₉H₁₀O]⁺˙ | [M - SO₂]⁺˙ |

| 135 | [C₉H₁₁O]⁺ | [M - SO₂Cl]⁺ |

| 121 | [C₈H₉O]⁺ | [M - SO₂Cl - CH₂]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |

Note: Predicted fragments are based on established fragmentation patterns for aromatic sulfonyl chlorides.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound and its subsequent sulfonamide derivatives, IR spectroscopy provides direct evidence of the key chemical transformations.

In the starting material, this compound, the presence of the sulfonyl chloride (-SO₂Cl) group is characterized by strong absorption bands. Generally, sulfonyl chlorides exhibit two distinct and intense stretching vibrations for the S=O bond, typically appearing in the regions of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch). acdlabs.com The spectrum would also show characteristic peaks for the aromatic ring and the ether linkage (C-O).

Upon conversion to a sulfonamide derivative through reaction with an amine, the IR spectrum undergoes a significant change. The characteristic absorption bands of the sulfonyl chloride disappear and are replaced by new bands corresponding to the sulfonamide (-SO₂NH-) functional group. The N-H stretching vibration of the sulfonamide typically appears in the range of 3263–3371 cm⁻¹. nih.gov Furthermore, the S=O stretching frequencies in sulfonamides are also observed, often in the ranges of 1345 cm⁻¹ and 1110 cm⁻¹. researchgate.net

Table 1: Typical Infrared Absorption Frequencies for Sulfonyl Chlorides and Sulfonamides

| Functional Group | Characteristic Vibration | Typical Wavenumber (cm⁻¹) |

| Sulfonyl Chloride (-SO₂Cl) | S=O Asymmetric Stretch | 1370-1410 |

| S=O Symmetric Stretch | 1166-1204 | |

| Sulfonamide (-SO₂NH-) | N-H Stretch | 3263–3371 nih.gov |

| S=O Asymmetric Stretch | ~1345 researchgate.net | |

| S=O Symmetric Stretch | ~1110 researchgate.net |

This table presents generalized data; specific peak positions can vary based on the full molecular structure.

Chromatographic Techniques for Purity and Separation

Chromatography is an indispensable tool in synthetic chemistry for monitoring reactions, assessing purity, and isolating desired products.

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive method used extensively to monitor the progress of chemical reactions. du.ac.inukessays.com In the synthesis of derivatives from this compound, TLC allows the chemist to qualitatively observe the consumption of the starting material and the formation of the product. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting material. rochester.edu The plate is then developed in an appropriate solvent system. rjpbcs.com Due to differences in polarity, the starting sulfonyl chloride and the resulting sulfonamide product will travel up the plate at different rates, resulting in distinct spots with different retention factor (Rƒ) values. umich.edu A complete reaction is indicated by the disappearance of the spot corresponding to the starting material. nih.gov Visualization is often achieved under UV light or by using a chemical stain. umich.edu

Once a reaction is deemed complete by TLC, the crude product mixture often requires purification to isolate the desired compound from byproducts and unreacted reagents. Flash column chromatography is a common and effective technique for this purpose. wfu.edu This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (solvent system) to separate the components of the mixture based on their differential adsorption to the stationary phase. rochester.edumz-at.de

The solvent system for flash chromatography is often determined by preliminary TLC experiments, aiming for an Rƒ value of around 0.3 for the desired compound to ensure good separation. rochester.edu The crude mixture is loaded onto the column, and the solvent is passed through under pressure, allowing for a faster and more efficient separation than traditional gravity column chromatography. rochester.edu Fractions are collected and analyzed, often by TLC, to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the synthesized compounds with high resolution and sensitivity. ptfarm.pl A small amount of the purified sample is injected into the HPLC system, where it is passed through a column containing a stationary phase under high pressure. A detector then records the elution of the components over time, generating a chromatogram. The purity of the sample can be determined by the relative area of the peak corresponding to the desired compound.

In cases where the synthesized derivative is chiral, chiral HPLC is employed to determine the enantiomeric excess (ee). heraldopenaccess.usuma.es This specialized form of HPLC uses a chiral stationary phase that can differentiate between enantiomers, resulting in two separate peaks for a racemic or scalemic mixture. sigmaaldrich.com The ratio of the areas of these two peaks allows for the calculation of the enantiomeric excess, a critical measure of the stereochemical purity of the product. nih.govresearchgate.net

Other Analytical Methods

Elemental analysis is a destructive analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the synthesized molecule. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the structural integrity and purity of the compound. nih.gov

Specific Rotation for Chiral Compound Characterization

In the characterization of chiral compounds, specific rotation is a fundamental and indispensable analytical technique. It measures the angle to which a compound rotates the plane of polarized light, a property inherent to molecules that are chiral, meaning they are non-superimposable on their mirror images (enantiomers). This measurement is crucial for distinguishing between enantiomers, which otherwise have identical physical and chemical properties in an achiral environment.

The synthesis of chiral derivatives often involves the reaction of a prochiral or chiral substrate with a chiral reagent or catalyst. In the context of this compound, this would typically involve its reaction with a chiral amine or alcohol to form a chiral sulfonamide or sulfonate ester, respectively. The resulting product, if chiral, will exhibit optical activity.

The specific rotation, denoted as [α], is a characteristic constant for a given chiral compound under specified conditions. It is calculated from the observed rotation (α) using the formula:

[α]λT = α / (l × c)

where:

T is the temperature.

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter tube in decimeters.

c is the concentration of the sample in grams per milliliter of solution.

The sign of the specific rotation (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory), and its magnitude is a measure of the compound's optical purity. For instance, a 50:50 mixture of two enantiomers (a racemic mixture) will have a specific rotation of zero, as the rotations of the individual enantiomers cancel each other out.

In research, specific rotation data is vital for:

Confirming the synthesis of a new chiral compound: The observation of a non-zero specific rotation provides strong evidence for the formation of a chiral product.

Determining the enantiomeric excess (ee): By comparing the specific rotation of a synthesized sample to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated.

Monitoring the progress of asymmetric reactions: Changes in specific rotation can be used to follow the course of a reaction that produces a chiral product.

Characterizing and identifying natural products: Many biologically active molecules are chiral, and their specific rotation is a key identifying feature.

While the principles of specific rotation are well-established for the characterization of chiral sulfonamides and other derivatives, a search of the scientific literature did not yield specific examples or data tables for chiral compounds derived directly from this compound. Research in this specific area would be necessary to generate such data.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-ethyl-4-methoxybenzenesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact. Respiratory protection is required if ventilation is insufficient .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite), avoid water to prevent hydrolysis, and dispose of waste in accordance with hazardous chemical regulations .

- Storage : Store in a cool, dry, well-ventilated area away from moisture and oxidizing agents. Use airtight containers to prevent degradation .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against certified standards .

- Spectroscopy : Employ H/C NMR to verify substituent positions (e.g., ethyl and methoxy groups). IR spectroscopy can confirm sulfonyl chloride (-SOCl) stretches at ~1370 cm and 1170 cm .

- Elemental Analysis : Validate molecular composition (CHClOS) via combustion analysis or high-resolution mass spectrometry .

Q. What synthetic routes are recommended for preparing derivatives of this compound?

- Methodological Answer :

- Sulfonamide Synthesis : React with amines (e.g., aniline derivatives) in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to scavenge HCl. Monitor via TLC .

- Esterification : Couple with alcohols under Schotten-Baumann conditions (e.g., pyridine as a base) to form sulfonate esters. Purify via recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis of the sulfonyl chloride group during derivatization?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) with molecular sieves to absorb trace moisture .

- Temperature Control : Conduct reactions at 0–5°C to slow hydrolysis. Monitor reaction progress via in situ FTIR for real-time detection of -SOCl consumption .

- Catalysis : Employ scavengers like DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitutions, reducing exposure time to hydrolytic conditions .

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Comparative Kinetics : Perform competition experiments with structurally similar substrates (e.g., 4-methyl vs. 4-methoxy analogs) under identical conditions to isolate electronic/steric effects .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict reactive sites and compare with experimental yields .

- Cross-Validation : Replicate conflicting studies with strict control of variables (e.g., humidity, catalyst purity) to identify methodological discrepancies .

Q. How does the steric and electronic profile of the 3-ethyl-4-methoxy substituents influence sulfonylation efficiency?

- Methodological Answer :

- Steric Analysis : Compare reaction rates with analogs (e.g., 4-methoxybenzenesulfonyl chloride) using Hammett plots. The ethyl group may hinder nucleophilic attack, requiring longer reaction times .

- Electronic Effects : Measure C NMR chemical shifts of the sulfonyl carbon to assess electron-withdrawing capacity. Correlate with reaction yields in SN2-type mechanisms .

- Substituent Tuning : Synthesize derivatives with varying substituents (e.g., 3-propyl, 4-ethoxy) to isolate steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.